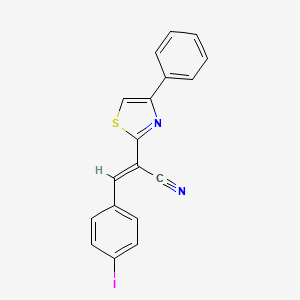
N-(tetrahydro-2-furanylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tetrahydro-2-furanylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as TMA-2, is a psychedelic drug that belongs to the family of phenethylamines. It was first synthesized by Alexander Shulgin in 1974 and has been studied for its potential use in scientific research. TMA-2 is known for its unique properties and its ability to produce profound changes in perception, thought, and mood.
Mécanisme D'action
N-(tetrahydro-2-furanylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is believed to work by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This binding leads to an increase in the release of neurotransmitters such as dopamine and norepinephrine, which can produce a range of effects including altered perception, thought, and mood.
Biochemical and Physiological Effects:
N-(tetrahydro-2-furanylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to produce a range of biochemical and physiological effects in the body. These effects include changes in heart rate, blood pressure, and body temperature. N-(tetrahydro-2-furanylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has also been shown to increase the release of certain hormones such as cortisol and prolactin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(tetrahydro-2-furanylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide in lab experiments is its unique mechanism of action. This can help researchers better understand the brain and its functions. However, there are also limitations to using N-(tetrahydro-2-furanylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide in lab experiments. One of the main limitations is the potential for adverse effects, particularly at high doses. Additionally, N-(tetrahydro-2-furanylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a controlled substance and can only be used in lab experiments with the appropriate licenses and permissions.
Orientations Futures
There are many potential future directions for research on N-(tetrahydro-2-furanylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. One area of interest is the potential therapeutic uses of the drug, particularly in the treatment of mental health disorders such as depression and anxiety. Additionally, there is interest in exploring the potential use of N-(tetrahydro-2-furanylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide in combination with other drugs to enhance its effects or to reduce potential adverse effects. Further research is needed to better understand the long-term effects of N-(tetrahydro-2-furanylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide and its potential risks and benefits.
Méthodes De Synthèse
The synthesis of N-(tetrahydro-2-furanylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves the reaction of 3,4,5-trimethoxybenzaldehyde with nitroethane to form 1-(3,4,5-trimethoxyphenyl)-2-nitropropene. The nitropropene is then reduced using sodium borohydride to form N-(3,4,5-trimethoxyphenyl)-2-nitroethanamine. The resulting amine is then reacted with tetrahydrofuran-2-carboxaldehyde to form N-(tetrahydro-2-furanylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide.
Applications De Recherche Scientifique
N-(tetrahydro-2-furanylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a unique mechanism of action that may help researchers better understand the brain and its functions. N-(tetrahydro-2-furanylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been used in studies to investigate the effects of psychedelics on the brain and to explore the potential therapeutic uses of these drugs.
Propriétés
IUPAC Name |
(E)-N-(oxolan-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-20-14-9-12(10-15(21-2)17(14)22-3)6-7-16(19)18-11-13-5-4-8-23-13/h6-7,9-10,13H,4-5,8,11H2,1-3H3,(H,18,19)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXXIIVZTAVWBT-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(tetrahydrofuran-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

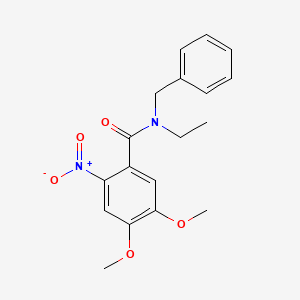
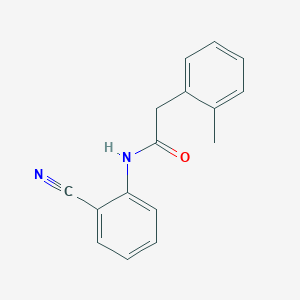
![N-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B5494637.png)
![2-(2-hydroxyethyl)-6-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride](/img/structure/B5494638.png)
![1-(3-{[3-(azonan-1-ylcarbonyl)-1H-pyrazol-5-yl]methoxy}phenyl)ethanone](/img/structure/B5494652.png)
![1-{[1'-(cyclopropylcarbonyl)-1,4'-bipiperidin-3-yl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5494659.png)
![N-methyl-2-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ylamino)ethanesulfonamide dihydrochloride](/img/structure/B5494664.png)
![5-[(cyclopropylamino)sulfonyl]-3',5'-dimethoxybiphenyl-3-carboxylic acid](/img/structure/B5494667.png)
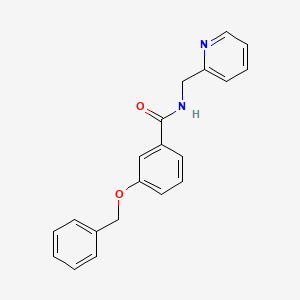

![5-(3,4-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5494687.png)
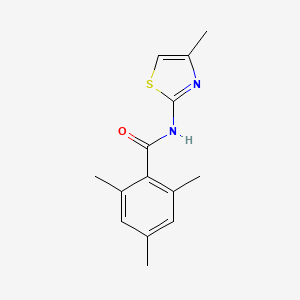
![7-[2-(4-fluorophenoxy)ethyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5494699.png)
